molecular formula C14H11IN6O2S3 B2571951 2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389072-60-0

2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2571951
CAS No.: 389072-60-0
M. Wt: 518.37
InChI Key: UOVFQYBEKBEPNT-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Molecular Structure Analysis

The 1,3,4-thiadiazole ring system contains three carbon atoms, two nitrogen atoms, and a sulfur atom . The presence of two nitrogen atoms and a sulfur atom in the ring gives it unique chemical properties.


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazoles depend on the substituents on the ring. They can undergo a variety of reactions including alkylation, acylation, sulfonation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles depend on their structure. They are generally stable compounds and show good resistance to oxidation and reduction .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds in the 1,3,4-thiadiazol series have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. A study identified a compound with high antimicrobial activity, promising for further research (Sych et al., 2019).

Anticancer Evaluation

A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Several compounds showed promising anticancer activity against a panel of human cancer cell lines, highlighting the therapeutic potential of these molecules (Tiwari et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized, showing good nematocidal activity against Bursaphelenchus xylophilus. Two compounds in particular demonstrated effectiveness, indicating potential as lead compounds for nematicide development (Liu et al., 2022).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles depends on their structure and the type of biological activity. For example, some 1,3,4-thiadiazoles show antimicrobial activity by inhibiting the synthesis of bacterial cell walls .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazoles depend on their structure and the specific substituents on the ring. Some 1,3,4-thiadiazoles have been found to have low toxicity, while others may be toxic .

Future Directions

The 1,3,4-thiadiazole moiety is a promising scaffold for the development of new drugs due to its wide range of biological activities . Future research could focus on the synthesis of new 1,3,4-thiadiazole derivatives and the investigation of their biological activities .

Properties

IUPAC Name

2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-4-2-3-5-9(8)15/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVFQYBEKBEPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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